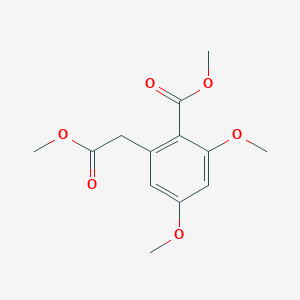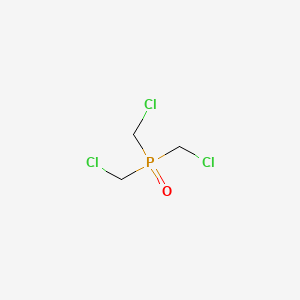
Tri(chloromethyl)phosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri(chloromethyl)phosphine oxide is an organophosphorus compound with the chemical formula CCl3PO. It is a colorless liquid that is primarily used as an intermediate in the synthesis of other chemicals. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both industrial and research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tri(chloromethyl)phosphine oxide can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride (PCl3) with formaldehyde (CH2O) in the presence of a catalyst. The reaction typically proceeds as follows:
[ \text{PCl}_3 + \text{CH}_2\text{O} \rightarrow \text{CCl}_3\text{PO} + \text{HCl} ]
This reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous processing techniques. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production rates and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Tri(chloromethyl)phosphine oxide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce various phosphines.
Wissenschaftliche Forschungsanwendungen
Tri(chloromethyl)phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the manufacture of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism by which tri(chloromethyl)phosphine oxide exerts its effects involves its reactivity with various molecular targets. In biological systems, it can interact with enzymes and proteins, altering their function and activity. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tri(methyl)phosphine oxide (C3H9PO)
- Tri(ethyl)phosphine oxide (C6H15PO)
- Tri(phenyl)phosphine oxide (C18H15PO)
Uniqueness
Tri(chloromethyl)phosphine oxide is unique due to its high reactivity and the presence of chlorine atoms, which make it a versatile intermediate in various chemical reactions. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
4851-89-2 |
|---|---|
Molekularformel |
C3H6Cl3OP |
Molekulargewicht |
195.41 g/mol |
IUPAC-Name |
bis(chloromethyl)phosphoryl-chloromethane |
InChI |
InChI=1S/C3H6Cl3OP/c4-1-8(7,2-5)3-6/h1-3H2 |
InChI-Schlüssel |
GGECNORVQSLCLI-UHFFFAOYSA-N |
Kanonische SMILES |
C(P(=O)(CCl)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


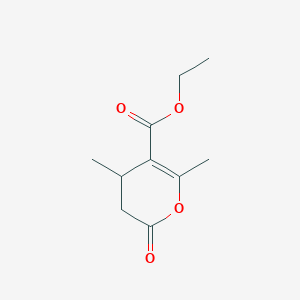
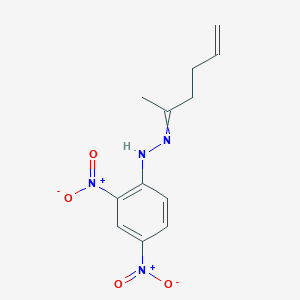
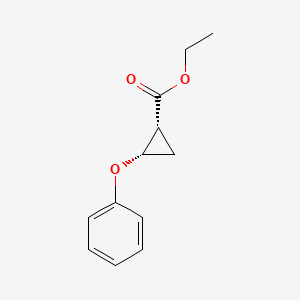
![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)
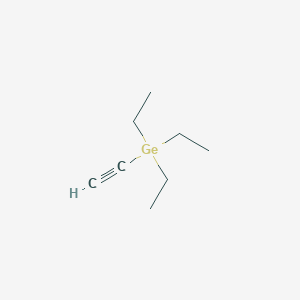
![[1-(2-Methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid](/img/structure/B14737521.png)
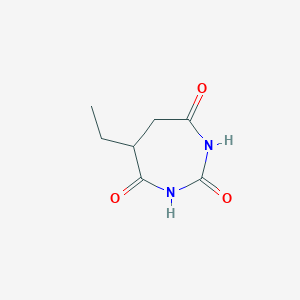
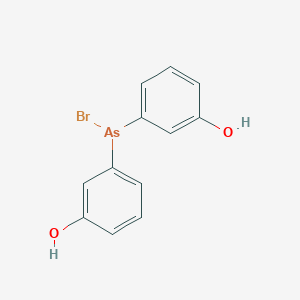
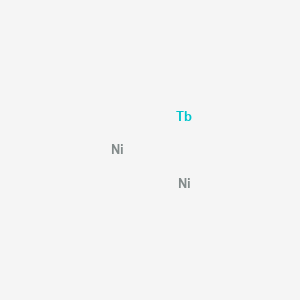
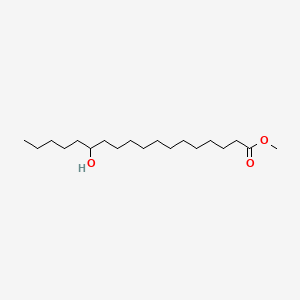
![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)

